1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-12-15(9-10-16(17)22-11-5-8-18(22)23)21-19(24)20-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRRGGDAUIJOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Aniline
The phenylamine intermediate is synthesized via sequential functionalization of a nitrobenzene precursor:
Step 1: Nitration and Methoxylation
4-Nitro-3-methoxyphenol undergoes nitration to introduce the nitro group at the para position. Methoxylation is achieved using dimethyl sulfate under alkaline conditions.
Step 2: Pyrrolidinone Ring Formation
The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C). Subsequent reaction with γ-butyrolactam in the presence of phosphorus oxychloride forms the 2-oxopyrrolidin-1-yl moiety through nucleophilic substitution.
Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | Anhydrous DMF |
| Catalyst | POCl₃ (1.2 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Benzyl Isocyanate Preparation
Benzyl isocyanate is synthesized from benzylamine via phosgenation:
$$ \text{Benzylamine} + \text{COCl}_2 \rightarrow \text{Benzyl isocyanate} + 2\text{HCl} $$
Phosgene gas is introduced under controlled conditions (-10°C, dichloromethane solvent), with triethylamine as an acid scavenger.
Key Safety Considerations
- Use of closed-system reactors to handle phosgene
- Continuous monitoring of gas emissions
- Quenching residual phosgene with aqueous NaOH
Urea Bond Formation Strategies
Isocyanate-Mediated Coupling
The primary method involves reacting 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with benzyl isocyanate:
Procedure
- Dissolve the aniline intermediate (1.0 equiv) in anhydrous THF.
- Add benzyl isocyanate (1.1 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature under nitrogen atmosphere.
- Quench with ice water and extract with ethyl acetate.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Solvent (THF vs DCM) | THF: 78% vs DCM: 65% |
| Temperature | RT: 78% vs 40°C: 82% |
| Stoichiometry | 1.1 equiv optimal |
Carbodiimide-Assisted Coupling
Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Reaction Scheme
$$ \text{Benzylamine} + \text{Aniline} \xrightarrow{\text{EDC, NHS}} \text{Urea} $$
Advantages
- Avoids handling toxic isocyanates
- Suitable for heat-sensitive substrates
Comparative Performance
| Metric | Isocyanate Route | EDC Route |
|---|---|---|
| Yield | 78% | 65% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 12 hours | 24 hours |
Industrial-Scale Production
Continuous Flow Reactor Design
Modern facilities employ tubular flow reactors for enhanced safety and efficiency:
System Parameters
- Reactor Volume: 50 L
- Flow Rate: 2.5 L/min
- Temperature Gradient: 0°C → 25°C over 10 m coil
Benefits vs Batch Processing
| Factor | Batch | Continuous Flow |
|---|---|---|
| Productivity | 15 kg/day | 42 kg/day |
| Solvent Consumption | 300 L/kg | 150 L/kg |
| Impurity Profile | 1.8% | 0.9% |
Crystallization Optimization
Final purification uses anti-solvent crystallization:
Conditions
- Solvent: Ethanol/Water (70:30 v/v)
- Cooling Rate: 0.5°C/min
- Seed Crystal Size: 20–50 µm
Crystal Properties
| Property | Value |
|---|---|
| Purity | 99.3% (HPLC) |
| Mean Particle Size | 120 µm |
| Bulk Density | 0.45 g/cm³ |
Analytical Validation Protocols
Structural Confirmation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 5H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H), 6.78 (s, 1H), 4.32 (d, J = 5.6 Hz, 2H), 3.81 (s, 3H), 3.42–3.38 (m, 2H), 2.36–2.28 (m, 2H), 1.93–1.85 (m, 2H).
- ¹³C NMR: 158.9 (C=O), 152.1 (Ar-OCH₃), 139.4 (quat. Ar), 128.7–126.3 (Ar-CH), 48.9 (N-CH₂), 32.1 (pyrrolidinone CH₂).
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
| Column | C18, 5 µm, 250 × 4.6 mm |
|---|---|
| Mobile Phase | Acetonitrile/Water (55:45) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 8.72 min |
| Purity Criteria | ≥98.5% (UV 254 nm) |
Chemical Reactions Analysis
1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
*Estimated based on structural analysis.
Key Observations:
Substituent Effects: The target compound contains a methoxy group, which is electron-donating and may enhance solubility compared to the fluorinated analogs (e.g., 4-fluorobenzyl in ), where fluorine’s electronegativity could reduce solubility but improve metabolic stability. The 2-oxopyrrolidin-1-yl group in the target differs from the 5-oxopyrrolidin in analogs .
Molecular Weight and Complexity :
- The trifluoromethylphenyl-containing compound has a higher molecular weight (466.4 vs. ~352–355.4 for others) due to the benzodioxol and trifluoromethyl groups, which may increase lipophilicity and steric hindrance.
Synthetic Feasibility: The compound in achieved a 68% crude yield with >99% purity, suggesting efficient synthesis despite structural complexity. No comparable data are available for the target or fluorinated analogs.
Spectral and Physicochemical Properties
FTIR and MS Data :
- The compound in exhibits a urea carbonyl stretch at 1675 cm⁻¹ and a molecular ion peak at m/z 466 (APCI-MS), consistent with its formula . Similar urea derivatives, including the target, would likely share characteristic urea C=O stretches (~1650–1700 cm⁻¹).
- Fluorinated analogs may show distinct C-F vibrational modes (~1100–1250 cm⁻¹) absent in the methoxy-containing target.
- The trifluoromethyl group in significantly increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea, and what analytical techniques validate its purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrrolidin-2-one ring via cyclization of γ-aminobutyric acid derivatives under acidic conditions .
- Step 2: Functionalization of the phenyl ring with methoxy and 2-oxopyrrolidin-1-yl groups via nucleophilic substitution or coupling reactions .
- Step 3: Urea bridge formation using benzyl isocyanate or carbodiimide-mediated coupling .
Validation:
- Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity.
- Structural Confirmation: H/C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) confirm molecular integrity .
Q. How do substituents (e.g., benzyl, methoxy) influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity: The benzyl group increases logP (measured via shake-flask method), enhancing membrane permeability .
- Electron-Donating Effects: The methoxy group stabilizes the phenyl ring via resonance, altering electronic distribution (verified via DFT calculations) .
- Solubility: Polar groups like the urea moiety improve aqueous solubility (measured via nephelometry in PBS buffer) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across in vitro vs. in vivo models?
Methodological Answer:
- Data Normalization: Account for metabolic differences using liver microsome assays to identify active metabolites .
- Dose-Response Correlation: Use pharmacokinetic (PK) profiling (e.g., LC-MS/MS) to align in vitro IC values with in vivo plasma concentrations .
- Target Engagement: Validate receptor binding via Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can crystallography and computational modeling optimize the compound’s binding to kinase targets?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target kinases (e.g., EGFR or CDK2) to resolve binding conformations at 1.8–2.2 Å resolution .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., using GROMACS) to identify key hydrogen bonds with catalytic lysine residues .
- SAR Optimization: Modify the benzyl or pyrrolidinone moiety based on ΔG binding energy calculations (AutoDock Vina) .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
Methodological Answer:
- Standardized Synthesis: Use controlled reaction conditions (e.g., anhydrous DMF, 0°C for urea coupling) .
- QC Protocols: Implement orthogonal analytical methods (e.g., IR spectroscopy for carbonyl group verification) .
- Assay Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to internal standards .
Q. How do hydrolysis products of the urea moiety impact toxicity profiles?
Methodological Answer:
- Hydrolysis Conditions: Treat the compound with 1M HCl/NaOH at 37°C for 24h to simulate metabolic degradation .
- Product Identification: LC-MS identifies aniline and CO as primary byproducts.
- Toxicity Screening: Use HepG2 cell viability assays (MTT protocol) to compare parent compound and degradation products .
Q. What comparative studies distinguish this compound from structurally similar urea derivatives?
Methodological Answer:
- Structural Analogues: Compare with 1-benzyl-3-(4-methoxyphenyl)urea (lacking pyrrolidinone) and 1-(4-fluorobenzyl)-3-phenylurea .
- Activity Metrics: Measure IC against shared targets (e.g., COX-2) using fluorescence polarization assays.
- Thermodynamic Profiling: Differential Scanning Calorimetry (DSC) reveals stability differences due to the pyrrolidinone ring .
Q. How can researchers validate off-target effects in high-throughput screening (HTS)?
Methodological Answer:
- Panel Screening: Test against the Pharmaprobes® panel (100+ kinases) to identify off-target inhibition .
- CRISPR-Cas9 Knockout: Eliminate putative off-target genes (e.g., PI3K) and reassess activity in cell proliferation assays .
- Chemoproteomics: Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes .
Q. What environmental impact assessments are relevant for lab-scale synthesis?
Methodological Answer:
- Waste Analysis: Quantify solvent (DMF, THF) and heavy metal residues via ICP-MS .
- Biodegradation: Use OECD 301D shake-flask test to assess microbial degradation in wastewater .
- Green Chemistry Metrics: Calculate E-factor (kg waste/kg product) and optimize for atom economy .
Q. How do researchers reconcile discrepancies between computational predictions and empirical data?
Methodological Answer:
- Validation Pipeline: Cross-check docking scores (Glide SP/XP) with experimental IC values .
- Force Field Refinement: Adjust AMBER parameters for urea-protein van der Waals interactions .
- Blind Testing: Synthesize top-ranked virtual hits and validate in biochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
